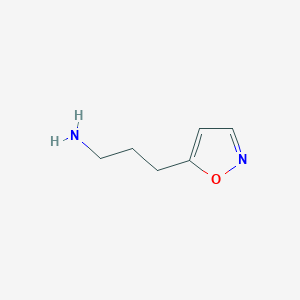
2-Methylbutyraldehyde
Descripción general
Descripción
2-Methylbutyraldehyde has a powerful, choking odor with a peculiar cocoa and coffee-like flavor when diluted. It has a sweet, slightly fruity, chocolate-like taste .
Molecular Structure Analysis
The molecular structure of 2-Methylbutyraldehyde is represented by the linear formula: C2H5CH(CH3)CHO. It has a molecular weight of 86.13 .Chemical Reactions Analysis
2-Methylbutyraldehyde can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize 2-amino-3-cyanopyridine derivatives via multicomponent condensation with various acetophenones and malononitrile in the presence of ammonium acetate .Physical And Chemical Properties Analysis
2-Methylbutyraldehyde is a colorless to almost colorless clear liquid. It has a specific gravity of 0.806 g/mL at 20 °C and 0.804 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of 2-amino-3-cyanopyridine Derivatives
2-Methylbutyraldehyde can be used as a reactant to synthesize 2-amino-3-cyanopyridine derivatives via multicomponent condensation with various acetophenones and malononitrile in the presence of ammonium acetate .
Production of N, N -Diethyl-2-methyl-1-butanamine
This compound can be synthesized by reacting 2-Methylbutyraldehyde with diethylamine via Rh-catalyzed reductive amination reaction in the presence of molecular hydrogen .
Synthesis of α- (2-Methylbutylidene)benzeneacetonitrile
2-Methylbutyraldehyde can be used to synthesize α- (2-Methylbutylidene)benzeneacetonitrile by condensation reaction with benzyl cyanide using tricyclic strong nonionic Lewis bases .
Manufacture of Isoprene by Catalytic Dehydration
2-Methylbutyraldehyde is used in chemical applications such as the manufacture of isoprene by catalytic dehydration .
Biomarker for Pathogen Detection
In biochemical applications, 2-Methylbutyraldehyde is used as a biomarker for pathogen detection .
Study of Thermal Decomposition
The thermal decomposition of 2-Methylbutyraldehyde has been studied in detail. It thermally decomposes by competitive multiple unimolecular processes, including both molecular eliminations and homolytic bond fissions .
Safety and Hazards
Propiedades
IUPAC Name |
2-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGQBDHUGHBGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021818 | |
| Record name | 2-Methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colorless to light yellow liquid with an unpleasant odor; [Acros Organics MSDS], colourless to pale yellow liquid | |
| Record name | Butanal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbutyraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12506 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methylbutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
90.00 to 93.00 °C. @ 760.00 mm Hg | |
| Record name | (±)-2-Methylbutanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.799-0.804 | |
| Record name | 2-Methylbutyraldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
47.4 [mmHg] | |
| Record name | 2-Methylbutyraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12506 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methylbutyraldehyde | |
CAS RN |
96-17-3, 57456-98-1 | |
| Record name | 2-Methylbutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbutyraldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBUTYRALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H597M1YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-2-Methylbutanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91.00 °C. @ 760.00 mm Hg | |
| Record name | (±)-2-Methylbutanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Methylbutanal contribute to the aroma of food?
A1: 2-Methylbutanal possesses a malty, fruity aroma that contributes significantly to the overall flavor profile of various foods and beverages. In baked potatoes, for instance, 2-methylbutanal, along with other compounds like methional, 2-isopropyl-3-methoxypyrazine, and dimethyl trisulfide, plays a key role in shaping the characteristic aroma. []
Q2: In which food products is 2-Methylbutanal considered a key aroma compound?
A2: 2-Methylbutanal has been identified as a key aroma compound in a range of food products:
- Blackberries: Particularly in the 'Thornless Evergreen' cultivar, 2-Methylbutanal contributes to its unique aroma profile. []
- Cheddar Cheese: Along with other aldehydes like 3-methylbutanal, 2-methylpropanal, and benzaldehyde, 2-Methylbutanal shapes the nutty aroma of cheddar cheese. []
- Green Tea: When green tea is blended with parched naked barley, 2-Methylbutanal emerges as one of the main aroma components, adding to its complexity. []
- Soy Sauce: In fermented soy sauce, 2-Methylbutanal plays a significant role in contributing to the characteristic malty aroma. []
- Squid: The sous vide cooking method enhances the presence of 2-Methylbutanal in squid mantle muscle, contributing to its distinct aroma. []
Q3: Are there any negative sensory perceptions associated with 2-Methylbutanal in food?
A3: While generally considered a positive aroma contributor, 2-Methylbutanal, alongside other Strecker aldehydes, can negatively impact wine quality at certain concentrations. Levels above 12 µg/L have been associated with a reduction in fruitiness in young wines and a decrease in woody notes in oaked wines. Moreover, these aldehydes can contribute to the perception of oxidation in wines, leading to undesirable off-flavors. []
Q4: What are the natural sources of 2-Methylbutanal?
A4: 2-Methylbutanal is naturally produced by various plants and microorganisms. It is a common degradation product of isoleucine, an essential amino acid.
Q5: How is 2-Methylbutanal formed in fermented foods?
A5: In fermented foods like soy sauce, the Ehrlich pathway plays a crucial role in the formation of 2-Methylbutanal. This pathway involves the enzymatic deamination, decarboxylation, and reduction of the amino acid L-isoleucine by microorganisms, ultimately leading to the production of 2-Methylbutanal. []
Q6: What role does 2-Methylbutanal play in the interactions within food matrices?
A6: 2-Methylbutanal exhibits interactions with soluble peptides and proteins found in skeletal muscle. For instance, it shows a significant level of interaction with carnosine, a dipeptide found in muscle tissue. [] These interactions can impact the release and perception of volatile compounds in muscle-based food products.
Q7: What is the molecular formula, weight, and structure of 2-Methylbutanal?
A7:
Q8: What are the primary reactions that 2-Methylbutanal undergoes?
A8: Being an aldehyde, 2-Methylbutanal is prone to various reactions including:
Q9: Can you explain the role of 2-Methylbutanal in the synthesis of other compounds?
A9: 2-Methylbutanal serves as a valuable starting material in organic synthesis. For instance, it can be utilized in a silyl glyoxylate three-component-coupling methodology for the synthesis of complex molecules, as demonstrated in the formal synthesis of alternaric acid. []
Q10: What are the degradation pathways of 2-Methylbutanal in the environment?
A10: 2-Methylbutanal can be degraded in the troposphere through reactions with hydroxyl (OH) radicals, chlorine (Cl) atoms, and sunlight. []
Q11: How is 2-Methylbutanal analyzed in food and environmental samples?
A11: Several analytical techniques are employed for the detection and quantification of 2-Methylbutanal, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying volatile compounds in complex mixtures like those found in food and environmental samples. [, , , , , ]
- Solid Phase Microextraction (SPME): This technique is often coupled with GC-MS and is particularly useful for extracting volatile compounds from headspace samples. [, , , , ]
- Gas Chromatography-Olfactometry (GC-O): This method combines gas chromatography with a human assessor to evaluate the aroma characteristics of individual compounds eluting from the GC column. []
Q12: Are there any safety concerns regarding 2-Methylbutanal?
A12: 2-Methylbutanal can cause irritation to the respiratory tract upon inhalation. [] Its safety profile should be considered, especially in occupational settings where exposure may be high.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




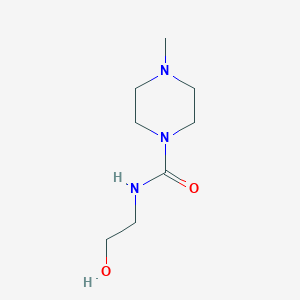
![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)
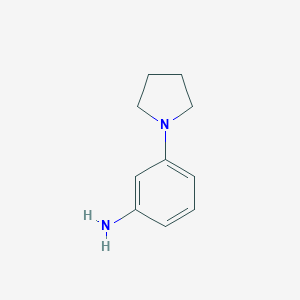
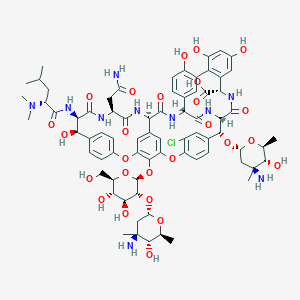
![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)
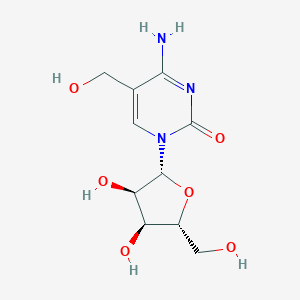
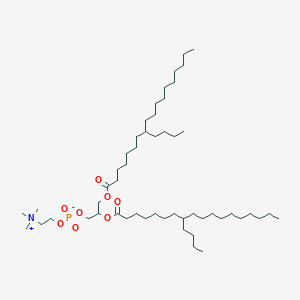
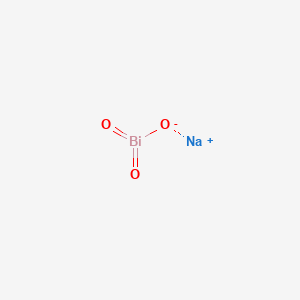
![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)
